molecular formula C22H21FN4O3 B10980991 N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10980991
M. Wt: 408.4 g/mol
InChI Key: HFVJFPTZUAWXMS-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a synthetic carboxamide derivative characterized by three key structural motifs:

  • Pyrrolidone core: A 5-membered lactam ring (5-oxopyrrolidin-3-yl) substituted at position 1 with a 4-fluorophenyl group.
  • Aminoethyl linker: A secondary amine (-NH-) connected to a two-carbon chain, bridging the pyrrolidone and indole moieties.
  • Indole-3-carboxamide: A 1H-indole ring with a carboxamide group at position 3.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H21FN4O3/c23-15-5-7-16(8-6-15)27-13-14(11-20(27)28)21(29)24-9-10-25-22(30)18-12-26-19-4-2-1-3-17(18)19/h1-8,12,14,26H,9-11,13H2,(H,24,29)(H,25,30)

InChI Key

HFVJFPTZUAWXMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Stepwise Amide Bond Formation

The most widely documented strategy involves sequential amide coupling reactions to construct the target molecule’s backbone. This method begins with the preparation of two key intermediates:

  • 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-carboxylic acid

  • 1H-Indole-3-carboxylic acid

The synthesis proceeds via activation of the pyrrolidinone carboxylic acid using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) . These reagents facilitate the formation of an active ester intermediate, which subsequently reacts with ethylenediamine to yield the secondary amine. The final step involves coupling this intermediate with 1H-indole-3-carboxylic acid under similar conditions to form the tertiary amide bond.

Table 1: Reagents and Conditions for Stepwise Amide Coupling

StepReactantsCoupling AgentsSolventTemperatureTime (h)Yield (%)
1Pyrrolidinone acid + EDAEDC/HOBt, DIPEADMF25°C1872–78
2Intermediate + Indole acidEDC/HOBt, DIPEADCM25°C2465–70

EDA = ethylenediamine; DIPEA = N,N-diisopropylethylamine; DMF = dimethylformamide; DCM = dichloromethane.

Indole-Pyrrolidinone Condensation

Alternative routes employ a one-pot condensation strategy, where pre-functionalized indole and pyrrolidinone derivatives react under acidic or basic conditions. For example, 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carbonyl chloride can be condensed with N-(2-aminoethyl)-1H-indole-3-carboxamide in the presence of triethylamine. This method reduces purification steps but requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate.

Advanced Synthetic Techniques

Ultrasound-Promoted Coupling

Recent advancements leverage ultrasound irradiation to accelerate amide bond formation. A study demonstrated that sonication reduces reaction times from 18–24 hours to 30–60 minutes while maintaining yields above 70%. The mechanical energy from ultrasound enhances reagent mixing and activates intermediates, minimizing side reactions.

Table 2: Conventional vs. Ultrasound-Assisted Synthesis

ParameterConventional MethodUltrasound Method
Reaction Time18–24 h0.5–1 h
Yield65–70%70–75%
Purity (HPLC)≥95%≥97%
Energy ConsumptionHighModerate

Catalytic Methods

Heterogeneous catalysts like zeolite-supported palladium have been explored for Heck-type couplings during indole functionalization. While these methods remain experimental, they offer potential for greener synthesis by reducing organic solvent use and enabling catalyst recycling.

Reaction Optimization Strategies

Solvent Selection

Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and stabilize transition states, whereas non-polar solvents (e.g., toluene) favor thermodynamic control. A comparative study found DMF optimal for coupling steps (yield: 78%) versus acetonitrile (yield: 62%).

Table 3: Solvent Effects on Amide Coupling Efficiency

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77896
DCM8.96593
Acetonitrile37.56291

Temperature and Time Variables

Elevated temperatures (40–50°C) improve reaction rates but risk decomposition of heat-sensitive intermediates. Kinetic studies identified 25°C as optimal for EDC/HOBt-mediated couplings, balancing speed and stability.

Analytical Characterization Methods

Post-synthesis analysis ensures structural fidelity and purity:

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm ≥95% purity.

  • NMR : Key signals include δ 10.8 ppm (indole NH), δ 7.2–8.1 ppm (aromatic protons), and δ 2.5–4.3 ppm (pyrrolidinone and ethylene groups).

  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 409.4, matching the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

The stepwise amide coupling method remains the gold standard due to its reliability, while ultrasound-assisted synthesis offers time efficiency. Catalytic approaches, though promising, require further development to match conventional yields.

Challenges in Synthesis

  • Moisture Sensitivity : Acid chloride intermediates degrade rapidly, necessitating anhydrous conditions.

  • Byproduct Formation : Over-activation of carboxylic acids can generate N-acylurea side products, requiring careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H25FN4O3C_{20}H_{25}FN_{4}O_{3} and a molecular weight of approximately 392.44 g/mol. The structure features an indole core, a carbonyl group, and a pyrrolidinone moiety, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The indole structure is known for its ability to modulate receptor activity and enzyme function, particularly in pathways related to cancer and viral infections.

Binding Affinity

Research indicates that the fluorophenyl group enhances the compound's binding affinity to various targets. For instance, studies have shown that modifications at the indole position can significantly affect the inhibitory potency against enzymes like integrase and cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and viral replication.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit potent antiviral properties. For example, a related compound showed IC50 values ranging from 0.13 to 6.85 μM against HIV-1 integrase, suggesting that structural modifications can enhance antiviral efficacy . The introduction of halogenated groups has been particularly beneficial in improving these activities.

Antitumor Effects

The compound has also been evaluated for its antitumor potential. In vitro studies revealed significant cytotoxic effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. The IC50 values for these activities were reported as low as 5.5 μM, indicating strong antiproliferative effects .

Case Studies

  • HIV Integrase Inhibition : A study focused on indole derivatives similar to our compound highlighted their effectiveness in inhibiting HIV integrase with improved IC50 values through structural optimization .
  • Cytotoxicity in Cancer Models : Another investigation assessed the compound's cytotoxicity across the NCI-60 cancer cell panel, revealing GI50 values between 1.4 to 4.2 µM for certain analogs, showcasing its potential in cancer therapy .

Comparative Analysis of Biological Activity

CompoundTargetIC50 (μM)Activity Type
This compoundHIV Integrase0.13 - 6.85Antiviral
Indole Derivative ACDK1<5Antitumor
Indole Derivative BVarious Cancer Lines1.4 - 4.2Cytotoxic

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares structural similarities with several synthetic carboxamides, differing in substituents, linkers, and heterocyclic cores. These variations influence physicochemical properties, receptor binding, and metabolic stability.

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Hypothesized Activity Reference
Target Compound Pyrrolidone, 4-fluorophenyl, ethylamino linker, indole-3-carboxamide C₂₂H₂₀FN₄O₃ 413.42 Cannabinoid receptor modulation
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole ring, isopropyl substituent C₁₆H₁₆FN₄O₂S 370.39 Unknown; potential kinase inhibition
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Methoxyphenyl substituent, ethyl-indole linker C₂₂H₂₂N₃O₃ 376.43 Reduced lipophilicity vs. fluorophenyl
ADB-FUBINACA Indazole core, fluorobenzyl substituent, carboxamide linker C₂₀H₁₈FN₅O₂ 395.39 Synthetic cannabinoid agonist (high potency)
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyridinyl substituent C₁₇H₁₅FN₃O₂ 312.32 Unknown; possible CNS activity

Key Observations

Fluorophenyl vs. Methoxy groups are susceptible to demethylation, whereas fluorine resists metabolic degradation, extending half-life .

Indole vs. Thiadiazole/Pyridine Cores :

  • The indole carboxamide in the target compound may engage in π-π stacking or hydrogen bonding with receptors, similar to ADB-FUBINACA’s indazole system .
  • Thiadiazole () and pyridine () substituents introduce distinct electronic profiles, possibly altering receptor affinity or solubility .

Metabolic Considerations: Fluorinated aromatic systems (e.g., 4-fluorophenyl) resist oxidative metabolism, a trait observed in fluoropentyl-containing cannabinoids () . Indole carboxamides are prone to hepatic glucuronidation, suggesting the target compound may require structural optimization for metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions, including cycloaddition and condensation, starting from indole derivatives and fluorophenyl-substituted precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate amide bond formation .
  • Analytical validation : NMR and LC-MS are used to monitor intermediate purity (>95%) and final product confirmation .

Q. How is the structural integrity of this compound verified during synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorophenyl and indole moieties) .
  • High-resolution mass spectrometry (HRMS) : For exact mass matching (±2 ppm error) .
  • X-ray crystallography : Optional for absolute configuration determination in crystalline forms .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases at 1–10 µM concentrations, using fluorogenic substrates .
  • Cell viability assays : Employ MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

  • Methodology :

  • Permeability testing : Use Caco-2 monolayers to evaluate compound uptake (Papp < 1 × 10⁻⁶ cm/s suggests poor membrane penetration) .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Off-target profiling : Screen against a panel of 50+ targets (e.g., GPCRs, ion channels) to rule out nonspecific effects .

Q. What strategies optimize the compound’s selectivity for a target receptor over homologous isoforms?

  • Methodology :

  • Computational docking : Model interactions using AutoDock Vina to identify key binding residues (e.g., hydrophobic pockets near the fluorophenyl group) .
  • Site-directed mutagenesis : Modify candidate residues (e.g., Lys123Ala) in the receptor to validate binding hypotheses .
  • Free-energy perturbation (FEP) : Predict binding affinity changes (ΔΔG) for analog prioritization .

Q. How do steric and electronic effects of the fluorophenyl group influence SAR?

  • Methodology :

  • Analog synthesis : Replace the 4-fluorophenyl group with Cl, CF₃, or H substituents .
  • Electronic analysis : Measure Hammett σ values to correlate substituent electronegativity with activity .
  • Crystal structure analysis : Compare ligand-receptor complexes to identify steric clashes or favorable π-π interactions .

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